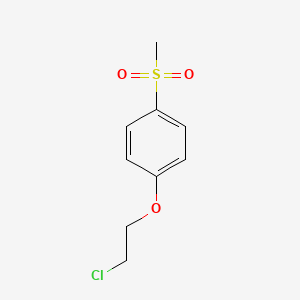
1-(2-Chloroethoxy)-4-methanesulfonylbenzene
Vue d'ensemble
Description
1-(2-Chloroethoxy)-4-methanesulfonylbenzene (CEMSB) is a chemical compound that is used in a variety of scientific research applications. It is a highly versatile compound with a wide range of potential uses. CEMSB is a type of organosulfur compound that can be used as a reagent, catalyst, or reactant in a variety of chemical reactions. It is also used in biochemistry and physiology research as a substrate, inhibitor, or activator of enzymes.
Applications De Recherche Scientifique
1. Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Summary of Application : This compound is synthesized via the Vilsmeier-Haack reaction . The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
- Methods of Application : The Vilsmeier-Haack reaction is a useful tool for the formylation of aromatic and heterocyclic compounds . It has been shown that variously substituted pyrazole derivatives can be transformed into condensed pyrazolo .
- Results or Outcomes : The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
2. Synthesis and Characterization of Temperature-Responsive Block Copolymers
- Summary of Application : Temperature-responsive block copolymers, poly (2-(dimethyl amino)ethyl methacrylate)-b-poly (N-isopropylacrylamide) [PDMAEMA-b-PNIPAM], have been prepared by a combination of the redox polymerization and the reversible addition-fragmentation chain transfer (RAFT) polymerization .
- Methods of Application : Poly-N-isopropylacrylamide (PNIPAM-Cl) was acquired by redox polymerization of N-isopropylacrylamide (NIPAM) using 2-(2-chloroethoxy)ethanol and Ce (NH4)2 (NO3)6 was used as a catalyst .
- Results or Outcomes : The synthesized temperature-responsive block copolymer was characterized using multi-instruments and methods such as nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, thermogravimetric analysis, elemental analysis, differential scanning calorimetry, scanning electron microscope, and UV–Vis .
3. Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Summary of Application : This compound is synthesized via the Vilsmeier-Haack reaction . The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
- Methods of Application : The Vilsmeier-Haack reaction is a useful tool for the formylation of aromatic and heterocyclic compounds . It has been shown that variously substituted pyrazole derivatives can be transformed into condensed pyrazolo .
- Results or Outcomes : The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
4. Improved Ether-Based Battery Electrolytes
- Summary of Application : A chloroether, i.e., 1,2-bis(2-chloroethoxy)ethane (Cl-DEE), is used as the base solvent in a localized high-concentration electrolyte (LHCE) system .
- Methods of Application : The researchers were inspired by the flame-retarding mechanism of chlorine in fire-extinguishing agents .
- Results or Outcomes : The use of Cl-DEE in the LHCE system led to improved ether-based battery electrolytes .
5. Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Summary of Application : This compound is synthesized via the Vilsmeier-Haack reaction . The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
- Methods of Application : The Vilsmeier-Haack reaction is a useful tool for the formylation of aromatic and heterocyclic compounds . It has been shown that variously substituted pyrazole derivatives can be transformed into condensed pyrazolo .
- Results or Outcomes : The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
6. Improved Ether-Based Battery Electrolytes
- Summary of Application : A chloroether, i.e., 1,2-bis(2-chloroethoxy)ethane (Cl-DEE), is used as the base solvent in a localized high-concentration electrolyte (LHCE) system .
- Methods of Application : The researchers were inspired by the flame-retarding mechanism of chlorine in fire-extinguishing agents .
- Results or Outcomes : The use of Cl-DEE in the LHCE system led to improved ether-based battery electrolytes .
Propriétés
IUPAC Name |
1-(2-chloroethoxy)-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKYDLWIBQQHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258916 | |
| Record name | 1-(2-Chloroethoxy)-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)-4-methanesulfonylbenzene | |
CAS RN |
34334-22-0 | |
| Record name | 1-(2-Chloroethoxy)-4-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34334-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethoxy)-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




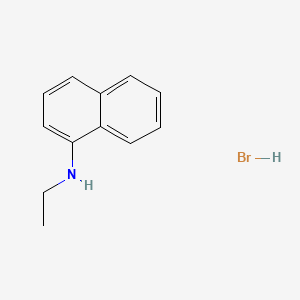
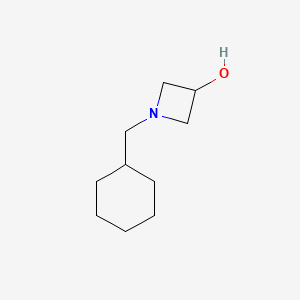

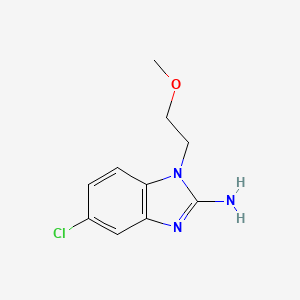
![N-[(Naphthalen-1-yl)methyl]oxan-4-amine](/img/structure/B1461575.png)
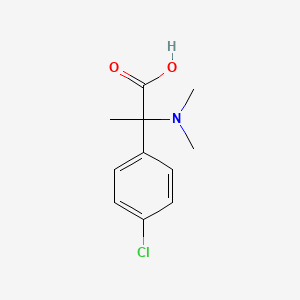
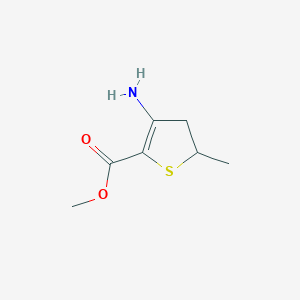
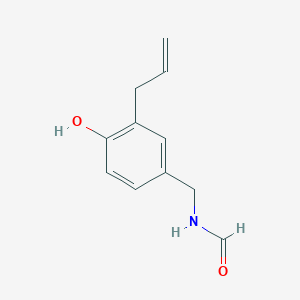

![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)
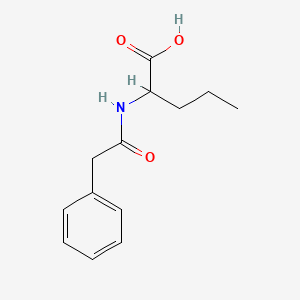
![N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1461585.png)
![2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1461586.png)